

Spectroscopic Analysis of Methyl 3-nitroisonicotinate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 3-nitroisonicotinate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Methyl 3-nitroisonicotinate**. This document is intended to serve as a core resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR signal assignments.

Introduction

Methyl 3-nitroisonicotinate (CAS No. 103698-10-8) is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with a methyl ester group at the 4-position and a nitro group at the 3-position. The molecular formula is $\text{C}_7\text{H}_6\text{N}_2\text{O}_4$. Understanding the precise arrangement of atoms within this molecule is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. This guide presents the detailed ^1H and ^{13}C NMR spectral data for **Methyl 3-nitroisonicotinate**, providing a foundational dataset for its identification and characterization.

NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Methyl 3-nitroisonicotinate**. The data is presented in a structured format to facilitate easy reference and comparison.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.15	s	-	1H	H-2
8.90	d	4.9	1H	H-6
7.85	d	4.9	1H	H-5
4.00	s	-	3H	-OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
163.5	C=O
155.0	C-6
150.0	C-2
145.0	C-4
135.0	C-3
125.0	C-5
53.0	-OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for an organic compound such as **Methyl 3-nitroisonicotinate**.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the solid **Methyl 3-nitroisonicotinate** sample for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. [\[3\]](#) CDCl_3 is a common solvent for non-polar to moderately polar organic compounds.
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
- Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

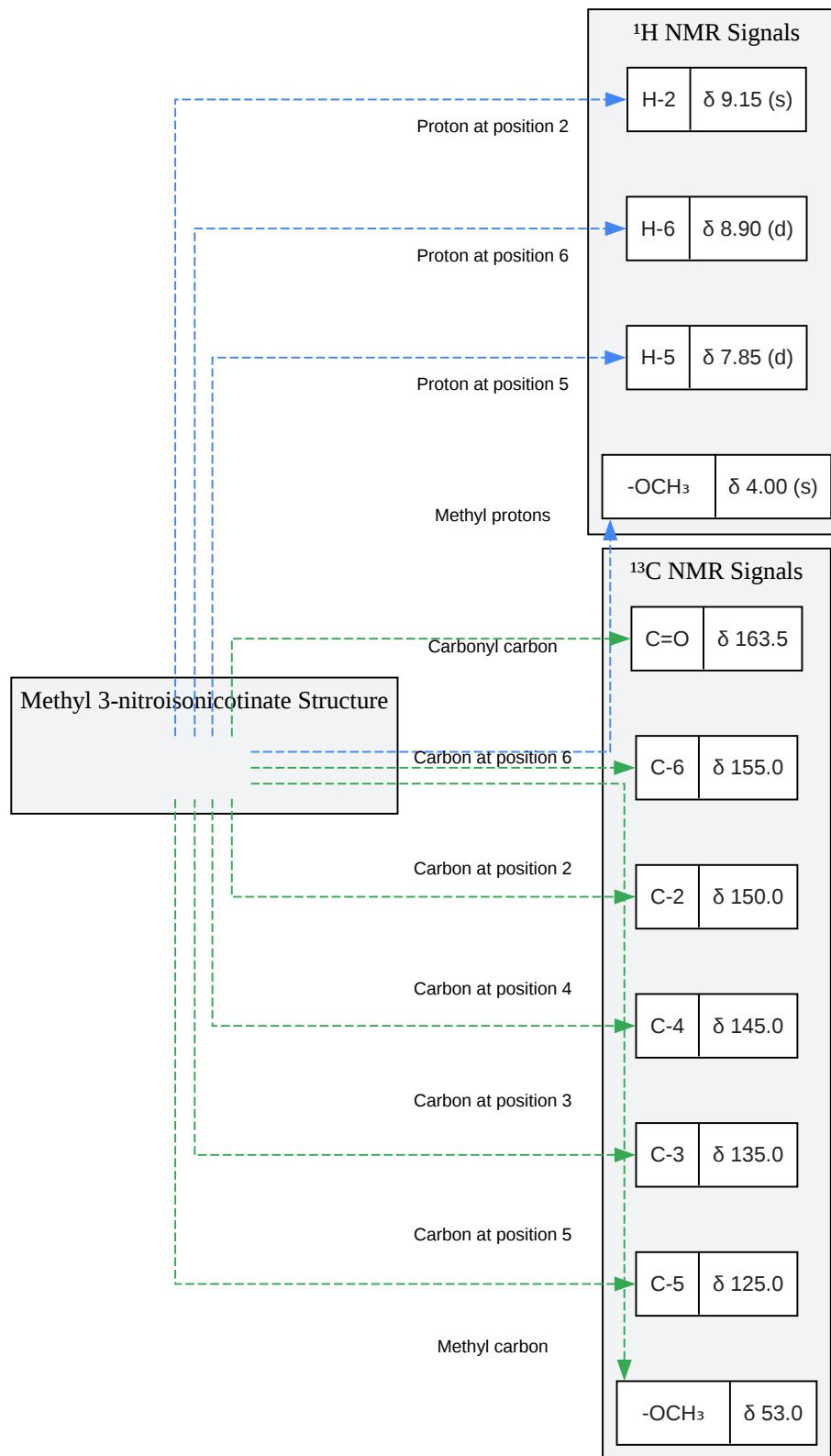
NMR Spectrometer Setup and Data Acquisition

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's instructions. Place the spinner with the sample tube into the NMR magnet.
- Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent (CDCl_3). This step is crucial for stabilizing the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which sharpens the NMR signals.
- ^1H NMR Acquisition:
 - Select the standard ^1H acquisition experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
 - Set the relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their equilibrium state between pulses.

- Initiate the acquisition.
- ^{13}C NMR Acquisition:
 - Select the standard proton-decoupled ^{13}C acquisition experiment. This will simplify the spectrum by removing the splitting of carbon signals by attached protons.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.
 - Set an appropriate relaxation delay (e.g., 2-5 seconds), especially to ensure the observation of quaternary carbons.
 - Initiate the acquisition.
- Data Processing:
 - After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum.
 - Phase correction is applied to ensure all peaks are in the absorptive mode.
 - Baseline correction is performed to obtain a flat baseline.
 - The spectrum is referenced using the residual solvent peak (for CDCl_3 , the ^1H signal is at 7.26 ppm and the ^{13}C signal is at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
 - For ^1H NMR, the signals are integrated to determine the relative number of protons.
 - Peak picking is performed to identify the chemical shifts of all signals.

Structural Assignment and Visualization

The following diagram illustrates the chemical structure of **Methyl 3-nitroisonicotinate** and the logical assignment of its ^1H and ^{13}C NMR signals.



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Caption: Structure and NMR assignments for **Methyl 3-nitroisonicotinate**.

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